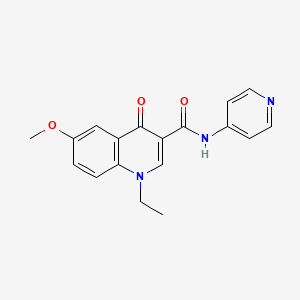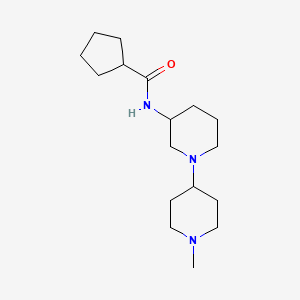
1-ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide, also known as E-3810, is a synthetic compound with potential antitumor activity. It belongs to the class of quinolinecarboxamides and has been studied extensively for its potential use in cancer treatment.
Mecanismo De Acción
1-ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide exerts its antitumor activity by inhibiting the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is involved in the formation of new blood vessels, which are necessary for tumor growth and metastasis. By inhibiting the activity of VEGFR2, this compound prevents the formation of new blood vessels, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and to decrease tumor vascularization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide is its specificity for VEGFR2. This specificity makes it a potentially useful tool for studying the role of VEGFR2 in cancer. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide. One area of research could be the development of new formulations of the compound that improve its solubility in aqueous solutions. Another area of research could be the study of the use of this compound in combination with other anticancer agents, such as chemotherapy drugs or other targeted therapies. Finally, further research could be conducted to elucidate the mechanisms by which this compound exerts its antitumor activity, which could provide insights into the development of new cancer therapies.
Métodos De Síntesis
The synthesis of 1-ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide involves the reaction of 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-aminopyridine in the presence of a coupling reagent. The resulting compound is then subjected to further reactions to obtain the final product.
Aplicaciones Científicas De Investigación
1-ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to inhibit the growth of tumors in animal models.
Propiedades
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-pyridin-4-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-21-11-15(18(23)20-12-6-8-19-9-7-12)17(22)14-10-13(24-2)4-5-16(14)21/h4-11H,3H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEOEXNGQROROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B6131252.png)
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone](/img/structure/B6131260.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6131264.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6131278.png)


![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclopropyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6131305.png)

![dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate](/img/structure/B6131311.png)
![1-(2-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6131335.png)

![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-[(3-methyl-2-quinoxalinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6131351.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
